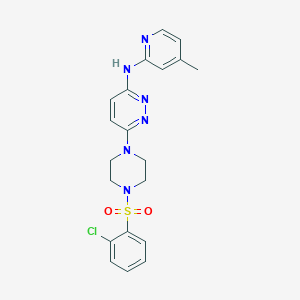![molecular formula C18H19N3S B2839454 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole CAS No. 138883-67-7](/img/structure/B2839454.png)
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole is a compound that features a benzotriazole moiety attached to a cyclohexyl ring, which is further substituted with a phenylsulfanyl group. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole typically involves the reaction of 1-phenylsulfanylcyclohexane with benzotriazole under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or acetonitrile are commonly used .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale reactions in batch or continuous flow reactors. The use of micro-channel reactors has been reported to enhance the efficiency and yield of the reactions .
化学反応の分析
Types of Reactions
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole moiety .
科学的研究の応用
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor for metals and as a stabilizer in various industrial processes
作用機序
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can participate in redox reactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
1-(Phenylsulfonyl)-1H-benzotriazole: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(1H-Benzotriazol-1-yl)acetonitrile: Contains a benzotriazole moiety attached to an acetonitrile group
Uniqueness
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole is unique due to the presence of both a phenylsulfanyl group and a cyclohexyl ring, which confer distinct physicochemical properties and reactivity compared to other benzotriazole derivatives .
特性
IUPAC Name |
2-(1-phenylsulfanylcyclohexyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-3-9-15(10-4-1)22-18(13-7-2-8-14-18)21-19-16-11-5-6-12-17(16)20-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAPXESWLAXTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(N2N=C3C=CC=CC3=N2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2839373.png)
![1-(1-benzofuran-2-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2839374.png)
![methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2839376.png)
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2839383.png)


![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)
![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)
